molecular formula C7H8ClNS B13458349 2-Chloro-5-(ethylsulfanyl)pyridine

2-Chloro-5-(ethylsulfanyl)pyridine

Cat. No.: B13458349
M. Wt: 173.66 g/mol
InChI Key: KNSJTYAIINMCKI-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethylsulfanyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and an ethylsulfanyl (-S-CH₂CH₃) group at the 5-position of the pyridine ring. This compound belongs to a broader class of 2-chloro-5-substituted pyridines, which are pivotal intermediates in agrochemical and pharmaceutical synthesis. The ethylsulfanyl group contributes to unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-chloro-5-ethylsulfanylpyridine

InChI

InChI=1S/C7H8ClNS/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3

InChI Key

KNSJTYAIINMCKI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(ethylsulfanyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-(ethylsulfanyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(ethylsulfanyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or sodium methoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(ethylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(ethylsulfanyl)pyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The ethylsulfanyl group (-S-CH₂CH₃) is electron-donating, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like -CF₃ or -SO₂-CH₂CH₃. This makes 2-chloro-5-(ethylsulfanyl)pyridine more reactive in coupling reactions .
  • Steric Hindrance : Bulkier substituents (e.g., -CF₃) may hinder interactions with biological targets, whereas smaller groups like -CH₂Cl or -S-CH₂CH₃ offer better steric compatibility .

Pesticide Efficacy

  • 2-Chloro-5-(ethylsulfanyl)pyridine: While direct data are unavailable, analogs like 2-chloro-5-(chloromethyl)pyridine are key intermediates in neonicotinoid insecticides (e.g., imidacloprid) . The ethylsulfanyl group’s moderate electron donation may balance potency and environmental persistence.
  • 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine : Prioritized in shape-based similarity studies for low bee toxicity, this compound outperforms sulfur-containing derivatives in target specificity .
  • 2-Chloro-5-(trifluoromethyl)pyridine : The -CF₃ group enhances metabolic stability, making it valuable in high-performance pesticides resistant to degradation .

Pharmacological Potential

  • Pyridine derivatives with sulfur substituents (e.g., -S-CH₂CH₃) exhibit antimicrobial and anticancer activities. For example, Chen et al. (2006) demonstrated that sulfur-containing pyridines inhibit bacterial growth by disrupting enzyme function .
  • In contrast, sulfonyl derivatives (e.g., -SO₂-CH₂CH₃) are less explored in drug discovery due to higher polarity and reduced bioavailability .

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